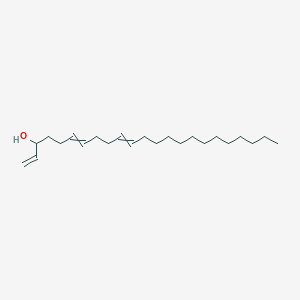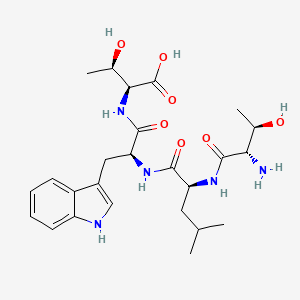![molecular formula C14H16Cl2O4 B12567552 2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] CAS No. 188602-80-4](/img/structure/B12567552.png)
2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] is an organic compound characterized by its unique structure, which includes two dioxolane rings connected by a phenylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] typically involves the reaction of 1,4-phenylenedimethanol with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate chloromethyl ethers, which then cyclize to form the dioxolane rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Types of Reactions:
Substitution Reactions: The chloromethyl groups in 2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups, which can further react to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Products can include alcohols, ketones, or carboxylic acids.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl groups are particularly reactive, allowing the compound to participate in various substitution and oxidation reactions. These reactions can modify the compound’s structure, leading to the formation of new functional groups and complex molecules.
Comparison with Similar Compounds
2,2’-(1,4-Phenylene)bis[4-mercaptan-1,3,2-dioxaborolane]: Similar in structure but contains mercaptan groups instead of chloromethyl groups.
2,2’-(1,4-Phenylene)bis[4-(azidomethyl)-1,3-dioxolane]: Contains azidomethyl groups, making it more reactive towards certain nucleophiles.
Uniqueness: 2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] is unique due to its chloromethyl groups, which provide a versatile platform for further chemical modifications. This makes it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
188602-80-4 |
|---|---|
Molecular Formula |
C14H16Cl2O4 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
4-(chloromethyl)-2-[4-[4-(chloromethyl)-1,3-dioxolan-2-yl]phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H16Cl2O4/c15-5-11-7-17-13(19-11)9-1-2-10(4-3-9)14-18-8-12(6-16)20-14/h1-4,11-14H,5-8H2 |
InChI Key |
QFABPGJIMHYBJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)C2=CC=C(C=C2)C3OCC(O3)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


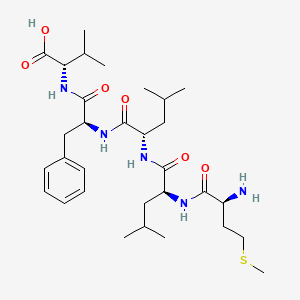
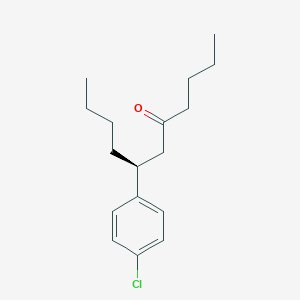
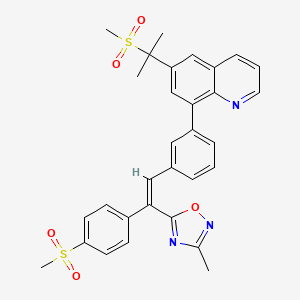

![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)
![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)
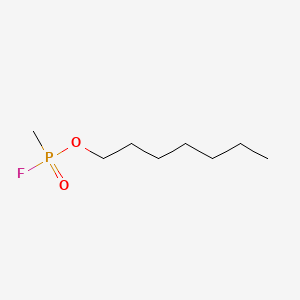

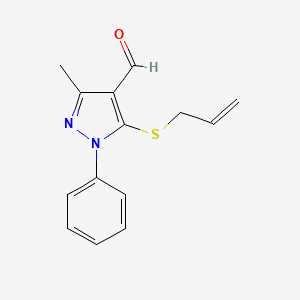
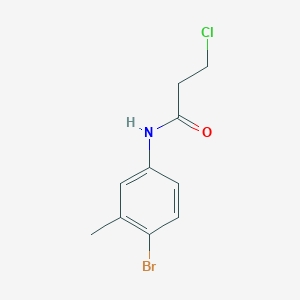
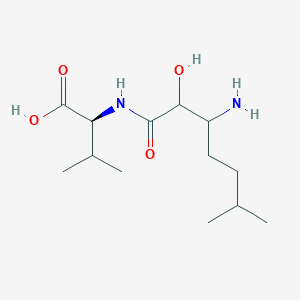
![(E)-Bis[4-(dodecyloxy)phenyl]diazene](/img/structure/B12567546.png)
